6-METHYL-1-{(Z)-1-[3-(3-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE
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Overview
Description
“6-METHYL-1-{(Z)-1-[3-(3-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE” is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a pyrazole ring, and a furo[3,4-c]pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-METHYL-1-{(Z)-1-[3-(3-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE” typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the Nitro Group: Nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Construction of the Furo[3,4-c]pyridinone Core: This may involve cyclization reactions under acidic or basic conditions.
Final Assembly: Coupling of the pyrazole derivative with the furo[3,4-c]pyridinone intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the nitrophenyl group.
Reduced Derivatives: Amino derivatives formed from the reduction of the nitro group.
Substituted Derivatives: Compounds with different substituents on the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as a building block for the synthesis of new organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of “6-METHYL-1-{(Z)-1-[3-(3-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE” would depend on its specific application. For instance, if it is used as a drug, its mechanism may involve:
Molecular Targets: Binding to specific proteins or enzymes in the body.
Pathways Involved: Modulation of biochemical pathways related to its therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
6-METHYL-1-{(Z)-1-[3-(3-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE: Similar compounds may include other pyrazole derivatives, nitrophenyl compounds, and furo[3,4-c]pyridinone analogs.
Uniqueness
Functional Group Combination: The unique combination of functional groups in this compound may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1Z)-6-methyl-1-[[5-(3-nitrophenyl)-1H-pyrazol-4-yl]methylidene]-4-sulfanylidene-5H-furo[3,4-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O4S/c1-9-5-13-14(26-18(23)15(13)17(27)20-9)7-11-8-19-21-16(11)10-3-2-4-12(6-10)22(24)25/h2-8H,1H3,(H,19,21)(H,20,27)/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPPUOAABVCOND-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=S)N1)C(=O)OC2=CC3=C(NN=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=S)N1)C(=O)O/C2=C\C3=C(NN=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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